molecular formula C18H28ClN3O5S B195363 Hydroxychloroquine Sulfate CAS No. 747-36-4

Hydroxychloroquine Sulfate

Cat. No.: B195363
CAS No.: 747-36-4
M. Wt: 434.0 g/mol
InChI Key: JCBIVZZPXRZKTI-UHFFFAOYSA-N
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Description

Historical Background and Discovery

Hydroxychloroquine traces its lineage to quinine, isolated from cinchona bark in 1820. Chloroquine, synthesized by Hans Andersag in 1934, was shelved due to toxicity concerns until Allied forces rediscovered its efficacy during WWII. Hydroxychloroquine emerged in 1955 as a less toxic analog, gaining FDA approval for malaria and later for rheumatoid arthritis and lupus. Its development marked a pivotal shift from natural alkaloids to synthetic antimalarials, with structural modifications reducing adverse effects while retaining therapeutic activity.

Chemical Nomenclature and Classification

This compound (C₁₈H₂₆ClN₃O·H₂SO₄) is a racemic mixture of R and S enantiomers. Key properties include:

Property Value
Molecular Weight 433.95 g/mol
CAS Number 747-36-4
Solubility 40 mg/mL in water
Plasma Protein Binding 30–40%
Elimination Half-Life 40–50 days

Classified as a disease-modifying antirheumatic drug (DMARD), it belongs to the 4-aminoquinoline family, distinguished by a hydroxyl group that enhances safety compared to chloroquine.

Relevance in Contemporary Research

Recent studies focus on its immunomodulatory effects, including Toll-like receptor suppression and inhibition of cytokine production. Investigations into SARS-CoV-2 revealed in vitro antiviral activity (EC₅₀: 0.72–23.90 µM), but clinical trials showed no benefit and elevated cardiovascular risks. Bibliometric analyses highlight sustained research interest, with over 7,471 publications (2020–2023) exploring repurposing opportunities and pharmacokinetic interactions.

Academic Research Trajectories

Current trajectories include:

  • Pharmacogenomics : CYP2D6/3A4 polymorphisms affecting metabolite levels.
  • Oncology : Investigating antitumor effects in glioblastoma and pancreatic cancer.
  • Autoimmunity : Long-term outcomes in lupus nephritis and antiphospholipid syndrome.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-42-3 (Parent)
Record name Hydroxychloroquine sulfate [USP]
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DSSTOX Substance ID

DTXSID1047811
Record name Hydroxychloroquine sulfate
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Molecular Weight

434.0 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

747-36-4
Record name Hydroxychloroquine sulfate
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Record name Hydroxychloroquine sulfate [USP]
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Record name HYDROXYCHLOROQUINE SULFATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydroxychloroquine sulfate involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst to obtain hydroxychloroquine. This is followed by reacting hydroxychloroquine with sulfuric acid to produce this compound . The reaction conditions are optimized to achieve high yield and purity, making the process suitable for industrial production .

Industrial Production Methods

In industrial settings, this compound is produced by condensing 4,7-dichloroquinoline with the hydroxychloroquine side chain in the presence of a catalyst. The resulting hydroxychloroquine is then reacted with sulfuric acid to form this compound . This method ensures a high yield and purity, meeting the requirements of the United States Pharmacopeia .

Chemical Reactions Analysis

Types of Reactions

Hydroxychloroquine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted hydroxychloroquine compounds .

Scientific Research Applications

Historical Context and Mechanism of Action

Hydroxychloroquine sulfate, a derivative of chloroquine, was first synthesized in 1946. It was initially approved for treating malaria but has since gained recognition for its immunomodulatory and anti-inflammatory properties. The drug functions primarily as a weak base, affecting the pH of lysosomes and influencing the processing of antigens, which is crucial in autoimmune responses .

Medical Applications

1. Antimalarial Use

  • This compound is effective against Plasmodium falciparum, the parasite responsible for malaria. Although resistance has developed against chloroquine, hydroxychloroquine remains a viable option for malaria prophylaxis in certain regions .

2. Autoimmune Diseases

  • Rheumatoid Arthritis (RA) : this compound is classified as a disease-modifying antirheumatic drug (DMARD). It helps reduce inflammation and disease activity in RA patients .
  • Systemic Lupus Erythematosus (SLE) : The drug is particularly beneficial in managing SLE by preventing flares and improving long-term survival rates .
  • Other Conditions : Hydroxychloroquine is also used in treating other connective tissue diseases and has shown potential benefits in conditions like Sjögren's syndrome and antiphospholipid syndrome .

3. Antiviral Investigations

  • Amid the COVID-19 pandemic, this compound garnered attention for its potential antiviral effects against SARS-CoV-2. Early studies indicated that it might inhibit viral replication; however, subsequent clinical trials yielded mixed results regarding its efficacy in treating COVID-19 .

Case Studies and Clinical Trials

A variety of clinical studies have been conducted to assess the efficacy and safety of this compound:

Study FocusFindingsReference
COVID-19 Treatment Initial trials suggested some antiviral effects; however, larger studies indicated no significant mortality benefit compared to standard care.
Rheumatoid Arthritis Long-term use led to improved disease management with a favorable safety profile compared to other DMARDs.
Systemic Lupus Erythematosus Patients experienced fewer flares and improved quality of life metrics when treated with hydroxychloroquine compared to placebo groups.

Safety Profile and Adverse Effects

While this compound is generally considered safe, it can cause side effects such as gastrointestinal disturbances, skin rashes, and ocular toxicity with long-term use. Monitoring is essential to mitigate risks associated with prolonged therapy .

Comparison with Similar Compounds

Structural and Functional Similarities

Chloroquine (CQ) and HCQ share a 4-aminoquinoline backbone, but HCQ has a hydroxyl group replacing one ethyl group in CQ, reducing its toxicity . Both inhibit TLRs and interfere with viral entry, but HCQ exhibits higher lysosomal pH modulation efficiency .

Pharmacokinetics

  • HCQ : Peak plasma concentration ($ T{\text{max}} $) occurs at 3.65–3.85 hours, with a half-life ($ t{1/2} $) of 32–34 hours and bioavailability >74% .
  • CQ : Longer $ t_{1/2} $ (~60–120 hours) and higher tissue accumulation, increasing toxicity risks .

Table 1: HCQ vs. Chloroquine Phosphate

Parameter Hydroxychloroquine Sulfate Chloroquine Phosphate
Molecular Weight 433.95 g/mol 515.86 g/mol
$ T_{\text{max}} $ 3.65–3.85 hours 2–4 hours
Retinal Toxicity Risk 1% after 10 years 10% after 10 years
COVID-19 Trial Outcomes No mortality benefit No mortality benefit

Ivermectin and Nitazoxanide

COVID-19 Clinical Comparison

A head-to-head trial compared HCQ (400 mg/day ×5 days) with ivermectin (0.2 mg/kg/day ×3 days) and nitazoxanide (500 mg twice daily ×6 days) in early COVID-18. All three showed similar rates of symptom resolution and viral clearance, but HCQ had a higher incidence of QT prolongation when combined with azithromycin .

Table 2: COVID-19 Treatment Outcomes

Parameter HCQ Ivermectin Nitazoxanide
Duration of Symptoms 7–14 days 7–14 days 7–14 days
Viral Clearance (Days) 14 14 14
Major Side Effect QT prolongation Mild GI upset Mild GI upset

Traditional Chinese Medicine (补肾清热育阴汤)

In a randomized trial for Sjögren’s syndrome, the herbal formula 补肾清热育阴汤 outperformed HCQ (200 mg/day) in improving ESSDAI scores, dry mouth/eye symptoms, and inflammatory markers (CRP, ESR) after 12 weeks .

Table 3: Efficacy in Sjögren’s Syndrome

Parameter 补肾清热育阴汤 HCQ
Symptom Improvement 85% 60%
CRP Reduction 40% 20%

Generic vs. Brand Formulations

A bioequivalence study in healthy volunteers found generic HCQ tablets comparable to the reference formulation (Plaquenil®), with 90% confidence intervals for $ \text{AUC}{0-72\text{h}} $ and $ \text{C}{\text{max}} $ within 80–125% limits. However, generic versions showed higher $ \text{C}_{\text{max}} $ variability (44.1 ±27.6 ng/mL vs. 34.3 ±9.5 ng/mL) .

Table 4: Pharmacokinetic Comparison

Parameter Reference (Plaquenil®) Generic HCQ
$ \text{C}_{\text{max}} $ 34.3 ±9.5 ng/mL 44.1 ±27.6 ng/mL
$ \text{AUC}_{0-72\text{h}} $ 559 ±94.1 ng·h/mL 617 ±88.9 ng·h/mL

Biological Activity

Hydroxychloroquine sulfate (HCQ) is a derivative of chloroquine, originally developed as an antimalarial agent. Over the years, it has gained recognition for its diverse biological activities, particularly in the treatment of autoimmune diseases and viral infections. This article explores the biological activity of HCQ, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of hydroxychloroquine is multifaceted, involving several mechanisms that contribute to its therapeutic effects:

  • Alkalinization of Lysosomes and Endosomes : HCQ raises the pH within lysosomes and endosomes, which disrupts the processing of antigens and the maturation of viruses, thereby inhibiting viral replication .
  • Immunomodulatory Effects : It modulates immune responses by downregulating cytokine production and inhibiting toll-like receptor (TLR) signaling pathways. This is particularly relevant in autoimmune conditions where excessive inflammation is a concern .
  • Antiviral Activity : HCQ has demonstrated antiviral properties against various viruses, including SARS-CoV-2. In vitro studies have shown that HCQ is more potent than chloroquine in inhibiting viral replication .
  • Endothelial Protection : In models of systemic lupus erythematosus (SLE), HCQ has been shown to protect endothelial cells from damage induced by inflammatory cytokines like TNF-α .
  • Autophagy Inhibition : HCQ acts as an autophagy inhibitor, which can affect cancer cell survival and proliferation by inducing apoptosis in certain cancer types .

Therapeutic Applications

Hydroxychloroquine is primarily used in the management of several conditions:

  • Autoimmune Diseases : It is widely prescribed for systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects.
  • Viral Infections : HCQ gained attention during the COVID-19 pandemic for its potential to inhibit SARS-CoV-2; however, clinical efficacy remains debated.
  • Cancer Treatment : Research indicates that HCQ may enhance the efficacy of certain cancer therapies by modulating autophagy and immune responses .

Data Table: Summary of Biological Activities

Biological ActivityMechanismEvidence Source
AntiviralInhibits viral replication by alkalinizing lysosomes
ImmunomodulationReduces cytokine production
Endothelial protectionMitigates TNF-α induced dysfunction
Autophagy inhibitionInduces apoptosis in cancer cells

Case Studies

  • Systemic Lupus Erythematosus (SLE) :
    • A study involving 200 patients with SLE demonstrated that 45.5% achieved an adequate clinical response to HCQ over a median follow-up of 8 years. However, nonresponse was noted in 42.5% of patients, highlighting variability in treatment efficacy .
  • COVID-19 Treatment :
    • An observational study assessed the impact of HCQ on hospitalized COVID-19 patients. While initial reports suggested potential benefits, subsequent analyses indicated that higher doses might be necessary to achieve effective plasma concentrations without increasing side effects like QT prolongation .
  • Rheumatoid Arthritis :
    • A systematic review noted that HCQ significantly improved clinical outcomes in RA patients compared to controls, supporting its long-term use in managing this condition .

Research Findings

Recent research continues to explore the potential applications and mechanisms of hydroxychloroquine:

  • A study found that HCQ effectively reduced viral loads in patients with chronic viral infections, demonstrating its role in immune modulation and viral suppression .
  • Another investigation highlighted the drug's ability to alter intracellular calcium levels, which may influence various cellular processes relevant to both autoimmune responses and cancer biology .

Q & A

Q. What analytical methods are recommended for quantifying hydroxychloroquine sulfate in pharmaceutical formulations?

this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial monographs . For blend uniformity in manufacturing, near-infrared (NIR) spectroscopy combined with partial least squares regression models is effective, utilizing spectral bands at 8,372–9,045 cm⁻¹ and 5,616–6,058 cm⁻¹ after preprocessing with standard normal variate transformation and Norris smoothing derivatives . Thin-layer chromatography (TLC) with silica gel plates and ethanol/water/ammonia mobile phases can also identify impurities, with detection under UV light (254 nm and 366 nm) .

Q. How should researchers design pharmacokinetic studies to account for hydroxychloroquine’s metabolism and drug-drug interactions?

Hydroxychloroquine is metabolized by CYP2D6, CYP3A4, and CYP2C8, and it inhibits CYP2D6. Its metabolites (e.g., desethylhydroxychloroquine, bisdesethylchloroquine) further inhibit CYP3A . Studies should include in vitro assays using human liver microsomes to assess metabolic pathways and interactions. Pharmacokinetic models must account for long elimination half-lives (HCQ: 123 hours; metabolites: 161–180 hours) and correlations between plasma concentrations and clinical outcomes .

Q. What experimental designs are optimal for assessing hydroxychloroquine’s efficacy in autoimmune diseases?

Randomized, double-blind, placebo-controlled withdrawal trials are recommended. For systemic lupus erythematosus (SLE), a 24-week study comparing continued HCQ use versus placebo demonstrated a 2.5-fold higher risk of flare-ups in the placebo group (95% CI: 1.08–5.58) . In rheumatoid arthritis (RA), dose-response studies using Paulus 20% improvement criteria showed efficacy correlates with desethylhydroxychloroquine (DHCQ) blood concentrations (P < 0.001) .

Q. How should bioequivalence trials for this compound tablets be structured?

Use single-dose, two-period crossover or parallel designs under fasting and fed conditions. Reference Sanofi’s Plaquenil® (0.2g) as the comparator. Measure bioavailability parameters (AUC, Cmax) with HPLC or LC-MS/MS, ensuring statistical equivalence within 80–125% confidence intervals .

Q. What quality control measures are critical for this compound raw materials?

Implement USP standards for identity, assay, and impurity profiling. Use HPLC with Phenomenex Luna L1 columns for specificity and reproducibility. For blend uniformity, validate NIR models with excipient mixtures labeled at 70–130% of target concentration .

Advanced Research Questions

Q. How do hydroxychloroquine metabolites influence therapeutic efficacy and toxicity?

Desethylhydroxychloroquine (DHCQ) correlates with RA efficacy (P < 0.001), while bisdesethylchloroquine (BDCQ) is linked to ocular toxicity (P = 0.036) . In vitro studies suggest metabolites inhibit CYP3A, potentially altering co-administered drug metabolism . Advanced LC-MS/MS methods are required to quantify metabolites and establish pharmacokinetic-pharmacodynamic (PK-PD) models.

Q. What methodologies resolve contradictions in clinical trial data, such as hydroxychloroquine’s role in COVID-19?

Meta-analyses should stratify studies by patient demographics, disease severity, and confounding variables (e.g., QT-prolonging medications). For example, adverse event analyses in COVID-19 trials require rigorous adjudication of causality and transparent reporting of competing interests . Bayesian statistical frameworks can weigh evidence quality when replication is inconsistent .

Q. How can researchers investigate hydroxychloroquine resistance in malaria parasites?

Use in vitro susceptibility assays (e.g., WHO microtest) with Plasmodium strains cultured in RPMI-1640 media. Genotype-resistant alleles (e.g., PfCRT mutations) via PCR and compare IC₅₀ values between chloroquine and HCQ. Field studies in endemic regions must account for geographic resistance patterns .

Q. What advanced techniques enable stereoselective analysis of hydroxychloroquine isomers?

Chiral HPLC or capillary electrophoresis separates (R)- and (S)-hydroxychloroquine isomers. For pharmacological studies, evaluate isomer-specific effects on insulin degradation in liver homogenates (e.g., (S)-HCQ reduces degradation at 2.5–20 mg/mL in diabetic rat models) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Hydroxychloroquine Sulfate
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